Cas no 1805759-13-0 (2-Propanone, 1-(2-chloro-6-methylphenyl)-)

2-Propanone, 1-(2-chloro-6-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1-(2-chloro-6-methylphenyl)-
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- Inchi: 1S/C10H11ClO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5H,6H2,1-2H3
- InChI Key: HMFOZAAHKOCHQE-UHFFFAOYSA-N
- SMILES: C(C1=C(C)C=CC=C1Cl)C(=O)C
Computed Properties
- Exact Mass: 182.05
- Monoisotopic Mass: 182.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 1.113±0.06 g/cm3(Predicted)
- Boiling Point: 261.9±25.0 °C(Predicted)
2-Propanone, 1-(2-chloro-6-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982679-0.05g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1982679-0.1g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1982679-5.0g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 5g |
$2692.0 | 2023-06-02 | ||
Enamine | EN300-1982679-10g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1982679-1g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1982679-2.5g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1982679-0.5g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1982679-1.0g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 1g |
$928.0 | 2023-06-02 | ||
Enamine | EN300-1982679-10.0g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 10g |
$3992.0 | 2023-06-02 | ||
Enamine | EN300-1982679-0.25g |
1-(2-chloro-6-methylphenyl)propan-2-one |
1805759-13-0 | 0.25g |
$642.0 | 2023-09-16 |
2-Propanone, 1-(2-chloro-6-methylphenyl)- Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on 2-Propanone, 1-(2-chloro-6-methylphenyl)-
Introduction to 2-Propanone, 1-(2-chloro-6-methylphenyl)- (CAS No. 1805759-13-0) and Its Emerging Applications in Chemical Biology
2-Propanone, 1-(2-chloro-6-methylphenyl)-, identified by its CAS number 1805759-13-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a propanone backbone substituted with a 2-chloro-6-methylphenyl group, exhibits intriguing chemical reactivity and biological potential. Its molecular structure, characterized by a combination of a ketone group and an aromatic ring with chloro and methyl substituents, makes it a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and material science applications.
The significance of 2-Propanone, 1-(2-chloro-6-methylphenyl)- lies in its ability to serve as a key intermediate in synthetic chemistry. The presence of the chloro group on the aromatic ring enhances its electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecules. Meanwhile, the methyl group contributes to steric hindrance and electronic modulation, influencing the compound's overall reactivity and interaction with biological targets. These features have made it a valuable building block in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting enzyme-catalyzed processes.
Recent advancements in drug discovery have highlighted the utility of 2-Propanone, 1-(2-chloro-6-methylphenyl)- in developing inhibitors for enzymes involved in inflammatory pathways. For instance, studies have demonstrated its potential as a scaffold for nonsteroidal anti-inflammatory drug (NSAID) analogs. The chloro-substituted aromatic ring interacts with specific residues in enzyme active sites, modulating catalytic activity. This has been particularly relevant in efforts to develop selective inhibitors that minimize side effects associated with traditional NSAIDs. The compound's ability to undergo further functionalization has allowed researchers to fine-tune its pharmacokinetic properties, enhancing bioavailability and target specificity.
In addition to its pharmaceutical applications, 2-Propanone, 1-(2-chloro-6-methylphenyl)- has shown promise in material science. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it useful in high-performance coatings and adhesives. The compound's aromatic structure contributes to electron delocalization, which can enhance conductive properties when integrated into organic electronic devices. Such applications align with the growing demand for sustainable and high-efficiency materials in industries ranging from electronics to renewable energy.
The synthesis of 2-Propanone, 1-(2-chloro-6-methylphenyl)- typically involves multi-step organic reactions starting from readily available precursors like acetone and chloromethylbenzene derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only improve efficiency but also enable the production of enantiomerically pure forms of the compound, which are critical for pharmaceutical applications where stereochemistry plays a decisive role in efficacy and safety.
From a biological perspective, the chloro-6-methylphenyl moiety of 2-Propanone, 1-(2-chloro-6-methylphenyl)- is known to interact with biological targets through hydrophobic interactions and dipole-dipole forces. This has been exploited in designing ligands that bind to proteins involved in metabolic pathways or signal transduction cascades. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). The structural flexibility offered by the ketone group allows further derivatization into more complex pharmacophores without compromising binding affinity.
The role of computational chemistry has been instrumental in understanding the behavior of 2-Propanone, 1-(2-chloro-6-methylphenyl)- at both molecular and cellular levels. Molecular dynamics simulations have provided insights into how this compound interacts with biological membranes and proteins under physiological conditions. Quantum mechanical calculations have helped predict its reactivity profiles and energy barriers for key transformations. These computational approaches complement experimental studies by offering predictive power that accelerates the design process for new derivatives with enhanced properties.
Future research directions for 2-Propanone, 1-(2-chloro-6-methylphenyl)- include exploring its role as a precursor for bioactive natural products or as a component in drug delivery systems. Innovations such as prodrugs or nanocarriers functionalized with this compound could improve therapeutic outcomes by enhancing drug solubility or targeted release profiles. Furthermore, green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste generation while maintaining high yields—a critical consideration for industrial-scale production.
The versatility of 2-Propanone, 1-(2-chloro-6-methylphenyl)-, underscored by its diverse applications across multiple disciplines, highlights its importance as both a research tool and an industrial intermediate. As our understanding of molecular interactions deepens through interdisciplinary collaboration between chemists, biologists, and engineers,this compound will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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